molecular formula C11H22N2O3 B13974443 trans-Tert-butyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate

trans-Tert-butyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B13974443
M. Wt: 230.30 g/mol
InChI Key: LRCPRHFAAYJMHG-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-Tert-butyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C11H22N2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Tert-butyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, the compound is used to study the effects of piperidine derivatives on various biological pathways. It serves as a model compound for understanding the interactions between small molecules and biological targets .

Medicine: Its structural features make it a candidate for the design of drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of trans-Tert-butyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: trans-Tert-butyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate stands out due to the presence of both amino and hydroxymethyl functional groups, which provide unique reactivity and potential for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl (3S,4R)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-8(7-14)9(12)6-13/h8-9,14H,4-7,12H2,1-3H3/t8-,9+/m0/s1

InChI Key

LRCPRHFAAYJMHG-DTWKUNHWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)N)CO

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)N)CO

Origin of Product

United States

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